

Application Notes: Synthesis of Disaccharides Using **Nigerose** Phosphorylase

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Compound of Interest

Compound Name: *Nigerose*

Cat. No.: *B1581268*

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Introduction

Nigerose phosphorylase (EC 2.4.1.279) is a powerful biocatalyst for the synthesis of **nigerose** and other rare α -1,3-glucosyl disaccharides.^{[1][2]} This enzyme, belonging to the glycoside hydrolase family 65 (GH65), catalyzes the reversible phosphorolysis of **nigerose** into β -D-glucose 1-phosphate (β -G1P) and D-glucose.^{[1][2][3]} The reverse reaction allows for the highly regioselective synthesis of an α -1,3-glycosidic bond, making it a valuable tool for carbohydrate chemistry.

Nigerose, a disaccharide composed of two glucose molecules linked by an α -1,3 bond, is considered a rare sugar with potential applications as a prebiotic, an alternative sweetener, and an immunopotentiating agent. The enzymatic synthesis using **nigerose** phosphorylase offers a highly efficient and specific alternative to complex chemical methods.

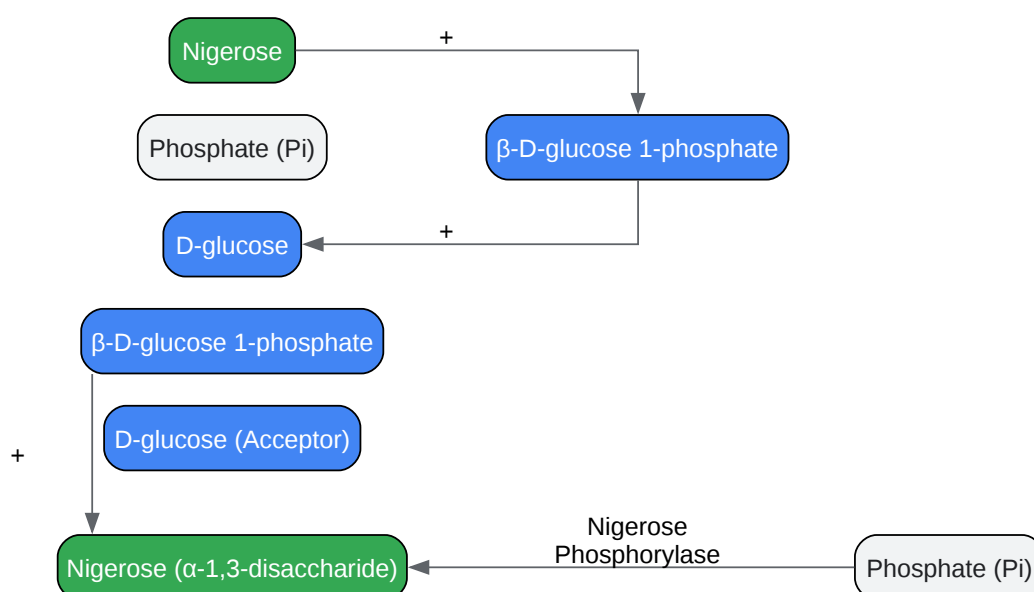
Key Applications

- **Synthesis of Rare Sugars:** The primary application is the synthesis of **nigerose**. The enzyme's strict regioselectivity ensures the specific formation of the α -1,3 linkage.
- **Prebiotic Development:** **Nigerose** has been identified as a potential prebiotic, promoting the growth of beneficial gut bacteria.

- **Drug Development & Therapeutics:** The immunopotentiating activity of **nigerose** and related oligosaccharides suggests potential applications in developing novel therapeutics and vaccine adjuvants.
- **Biocatalytic Cascades:** **Nigerose** phosphorylase can be used in multi-enzyme "one-pot" systems to produce **nigerose** from inexpensive and abundant starting materials like maltose, sucrose, or even starch.

Enzymatic Reaction

The core function of **nigerose** phosphorylase is its ability to catalyze a reversible phosphorolysis reaction. This equilibrium can be shifted towards synthesis by providing a high concentration of the donor substrate (β -D-glucose 1-phosphate) and an appropriate acceptor.



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Caption: Reversible reaction catalyzed by **nigerose** phosphorylase.

Quantitative Data Summary

Table 1: Kinetic Parameters of Nigerose Phosphorylases

Enzyme Source	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	Reference
Clostridium phytofermentans	Nigerose	1.7	67	
Anaerospore bacter mobilis	Nigerose	Higher than C. phytofermentans (Lower Affinity)	-	
Anaerospore bacter mobilis	D-glucose (synthesis)	Lower than C. phytofermentans (Higher Affinity)	-	

Table 2: Acceptor Substrate Specificity of C. phytofermentans Nigerose Phosphorylase

Acceptor Substrate	Major Product	Relative Activity (%)	Reference
D-glucose	Nigerose (α-1,3)	100	
D-xylose	α-1,3-glucosyl-xylose	High	
1,5-anhydro-D-glucitol	α-1,3-glucosyl-1,5-anhydro-D-glucitol	Moderate	
D-galactose	α-1,3-glucosyl-galactose	Moderate	
Methyl-α-D-glucoside	α-1,3-glucosyl-methyl-α-D-glucoside	Low	

Note: The reaction with D-xylose and methyl-α-D-glucoside also produced significant amounts of α-1,2-glucosides as by-products.

Table 3: Yields from One-Pot Enzymatic Synthesis of Nigerose

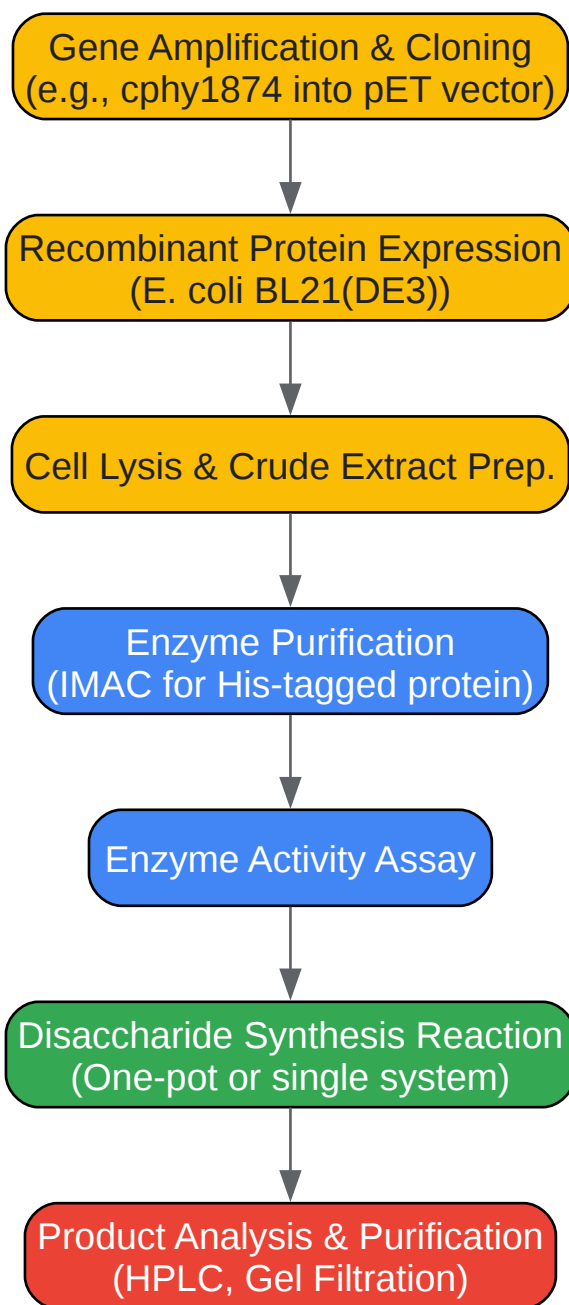
Starting Material(s)	Key Enzymes Used	Final Nigerose Conc. (mM)	Yield (%)	Reference
500 mM Maltose	Maltose Phosphorylase, Nigerose Phosphorylase	319	62	
250 mM Cellobiose	Cellobiose Phosphorylase, NP, α -PGM, β -PGM	129	52	
500 mM Sucrose	Sucrose Phosphorylase, NP, XI, α -PGM, β -PGM	350	67	
100 mg/mL Starch	Glycogen Phosphorylase, NP, and others	270	-	
Maltose	Maltose Phosphorylase, AmNP	~385 (132 g/L)	66.3	

Abbreviations: NP (**Nigerose** Phosphorylase), PGM (Phosphoglucomutase), XI (Xylose Isomerase), AmNP (**Nigerose** Phosphorylase from *A. mobilis*).

Experimental Protocols

Workflow Overview

The overall process for enzymatic disaccharide synthesis involves several key stages, from obtaining the enzyme to analyzing the final product.



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Caption: Experimental workflow for disaccharide synthesis.

Protocol 1: Expression and Purification of Recombinant Nigerose Phosphorylase from *C. phytofermentans* (Cphy1874)

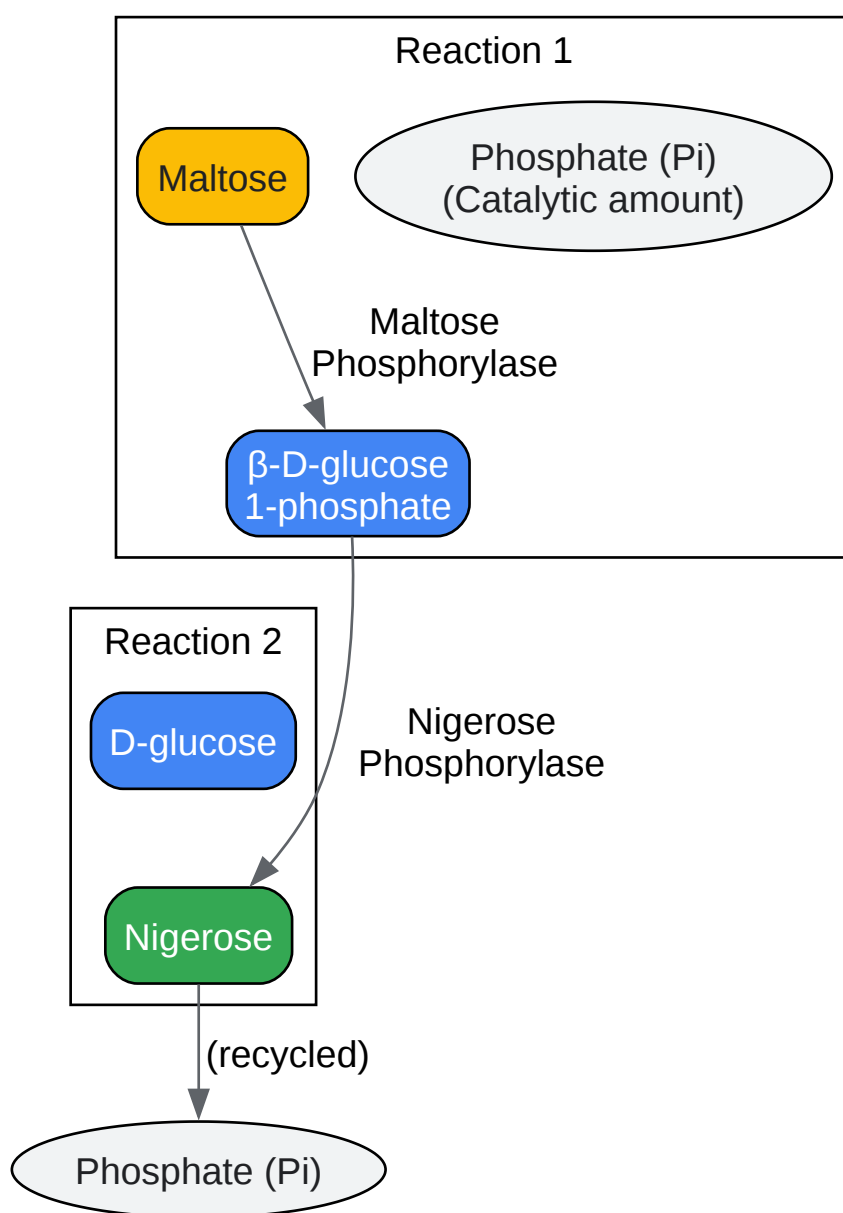
This protocol is adapted from the methodology described for Cphy1874.

- Gene Cloning and Expression Vector:
 - Amplify the gene encoding **nigerose** phosphorylase (e.g., cphy1874) from *C. phytofermentans* genomic DNA using appropriate primers.
 - Digest the PCR product and a suitable expression vector (e.g., pET-24a(+)) with restriction enzymes (e.g., NdeI and XhoI).
 - Ligate the gene into the vector to create a C-terminal hexahistidine-tagged protein construct.
 - Transform the expression plasmid into *E. coli* BL21 (DE3) cells.
- Protein Expression:
 - Grow the transformed *E. coli* in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 33 µg/mL kanamycin) at 37°C with shaking until the absorbance at 660 nm reaches 0.6.
 - Induce protein expression by adding 0.1 mM isopropyl-β-D-thiogalactopyranoside (IPTG).
 - Continue incubation at a lower temperature (e.g., 25°C) for 6 hours to enhance soluble protein expression.
- Purification:
 - Harvest cells by centrifugation (4,000 x g for 5 min).
 - Resuspend the cell pellet in Buffer A (50 mM MOPS-NaOH, pH 7.5, containing 500 mM NaCl).
 - Lyse the cells by sonication and clarify the lysate by centrifugation (10,000 x g for 20 min).
 - Load the supernatant (crude enzyme solution) onto an Immobilized Metal Affinity Chromatography (IMAC) column charged with Ni²⁺ and equilibrated with Buffer A containing 5 mM imidazole.

- Wash the column with Buffer A containing 10 mM imidazole to remove non-specifically bound proteins.
- Elute the His-tagged **nigerose** phosphorylase with Buffer A containing 500 mM imidazole.
- (Optional) Further purify and desalt the enzyme using gel filtration chromatography.

Protocol 2: One-Pot Synthesis of Nigerose from Maltose

This protocol demonstrates a multi-enzyme cascade reaction.



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Caption: Logical workflow for one-pot **nigerose** synthesis from maltose.

- Reaction Mixture Preparation:
 - Prepare a 1 mL reaction mixture with the following components in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0):
 - Starting Material: 500 mM Maltose
 - Enzyme 1: Maltose Phosphorylase (e.g., 0.30 U/mL)
 - Enzyme 2: **Nigerose** Phosphorylase (e.g., 0.62 U/mL)
 - Phosphate: 1-10 mM (acts catalytically as it is recycled)
- Incubation:
 - Incubate the reaction mixture at 30°C.
 - Monitor the reaction progress over time (e.g., 24, 48, 72 hours) by taking aliquots for analysis.
- Reaction Termination and Analysis:
 - Stop the reaction by heat inactivation or by adding a quenching agent like DMSO.
 - Analyze the concentrations of maltose, glucose, and **nigerose** using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Analysis of Disaccharides by HPLC

This is a general method for analyzing reaction products.

- Instrumentation:
 - An HPLC system equipped with a Refractive Index (RI) detector.

- An amino-propyl silica column (e.g., Shodex Asahipak NH2P-50 4E).
- Mobile Phase:
 - A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for carbohydrate separation on an amino column.
- Operating Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: Room temperature or controlled (e.g., 30°C)
 - Injection Volume: 10-20 µL
- Sample Preparation:
 - Dilute the reaction aliquots with the mobile phase.
 - Filter the samples through a 0.22 µm syringe filter before injection to remove particulates and protect the column.
- Quantification:
 - Create a standard curve for each sugar to be quantified (maltose, glucose, **nigerose**) by injecting known concentrations.
 - Calculate the concentration of each component in the reaction samples by comparing their peak areas to the standard curves.

References

- 1. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 2. Discovery of nigerose phosphorylase from *Clostridium phytofermentans* - PubMed [pubmed.ncbi.nlm.nih.gov]
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